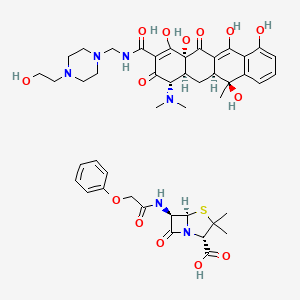
Unii-FK6BE2M39U
Vue d'ensemble
Description
“Unii-FK6BE2M39U” refers to a substance known as .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- . It is a non-proprietary, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H25NO6 . The Unique Ingredient Identifier (UNII) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The physicochemical properties of nanoparticles, including mechanical, thermal, magnetic, electronic, optical, and catalytic properties, can be analyzed using various methods .Mécanisme D'action
Target of Action
Pregabalin, the parent compound of Pregabalin Impurity 13, primarily targets the α2δ subunit of voltage-dependent calcium channels . This subunit is present on neurons in the central nervous system . The α2δ subunit plays a crucial role in modulating the influx of calcium at nerve terminals .
Mode of Action
Pregabalin binds to the α2δ subunit, inhibiting the influx of calcium at nerve terminals . This action results in the inhibition of excitatory neurotransmitter release , including neurotransmitters such as glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Biochemical Pathways
The binding of Pregabalin to the α2δ subunit leads to a decrease in the release of several neurotransmitters. This action affects the neuronal excitability and neurotransmission pathways in the central nervous system . The downstream effects include the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions .
Pharmacokinetics
It’s also known that the volume of distribution is 0.57 L/kg, and plasma protein binding is 0% .
Result of Action
The molecular and cellular effects of Pregabalin’s action include a decrease in neuronal excitability and a reduction in the release of several neurotransmitters . This leads to its therapeutic effects in managing conditions such as epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of Pregabalin and its impurities can be influenced by various environmental factors. For instance, the synthesis of Pregabalin has been shown to be more efficient and controlled in a microreactor system due to its excellent mass and heat transfer performance . Additionally, the level of key impurities can be reduced to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .
Avantages Et Limitations Des Expériences En Laboratoire
Unii-FK6BE2M39U has several advantages for lab experiments. It is easy to synthesize and relatively inexpensive compared to other compounds. It also has a relatively low toxicity, making it safe to use in animal studies. However, this compound has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, its effects on humans are not well studied, which limits its potential applications in clinical research.
Orientations Futures
There are several future directions for research on Unii-FK6BE2M39U. One potential direction is to study its effects on cognitive function in humans, particularly in individuals with ADHD. Another potential direction is to study its potential as a weight loss supplement in humans. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Applications De Recherche Scientifique
Unii-FK6BE2M39U has been studied for its potential applications in various fields, including sports performance, cognitive function, and weight loss. In sports performance, this compound has been shown to increase energy levels and improve endurance, making it a potential alternative to traditional stimulants such as caffeine. In cognitive function, this compound has been shown to improve focus and attention, making it a potential treatment for attention deficit hyperactivity disorder (ADHD). In weight loss, this compound has been shown to increase metabolism and reduce appetite, making it a potential weight loss supplement.
Propriétés
IUPAC Name |
(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXUOROLIYZMA-XASJZRDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
466678-47-7 | |
| Record name | alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)






![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)



